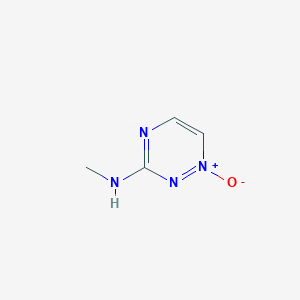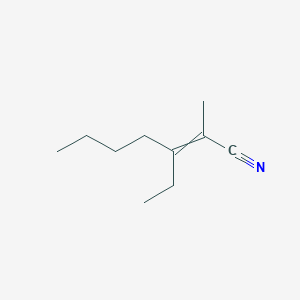![molecular formula C14H13N3S2 B14488732 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- CAS No. 65512-80-3](/img/structure/B14488732.png)
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is a heterocyclic compound that contains both benzothiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- typically involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated benzothiazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-.
4-Methyl-2-pyridinecarboxaldehyde: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
65512-80-3 |
|---|---|
Molecular Formula |
C14H13N3S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[[(4-methylpyridin-2-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H13N3S2/c1-10-6-7-15-13(8-10)16-9-17-11-4-2-3-5-12(11)19-14(17)18/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
QGVFWUSIKCOHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
